Cas no 2361806-06-4 (N-1-(3,4-dichlorophenyl)pyrrolidin-3-ylprop-2-enamide)

N-1-(3,4-dichlorophenyl)pyrrolidin-3-ylprop-2-enamide is a synthetic organic compound featuring a pyrrolidine core substituted with a 3,4-dichlorophenyl group and an acrylamide moiety. Its structural design confers potential reactivity as an intermediate in medicinal chemistry, particularly in the development of pharmacologically active molecules. The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the acrylamide functionality offers versatility for further derivatization via Michael addition or polymerization. This compound may be of interest in the synthesis of bioactive agents targeting neurological or inflammatory pathways due to its balanced hydrophobic and polar characteristics. Careful handling is advised due to the reactive acrylamide group.
N-1-(3,4-dichlorophenyl)pyrrolidin-3-ylprop-2-enamide structure
2361806-06-4 structure
Product name:N-1-(3,4-dichlorophenyl)pyrrolidin-3-ylprop-2-enamide
CAS No:2361806-06-4
MF:C13H14Cl2N2O
MW:285.169061183929
CID:5415440
PubChem ID:145905833

N-1-(3,4-dichlorophenyl)pyrrolidin-3-ylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2361806-06-4
    • N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide
    • Z3024762044
    • EN300-26583044
    • N-[1-(3,4-Dichlorophenyl)-3-pyrrolidinyl]-2-propenamide
    • N-1-(3,4-dichlorophenyl)pyrrolidin-3-ylprop-2-enamide
    • Inchi: 1S/C13H14Cl2N2O/c1-2-13(18)16-9-5-6-17(8-9)10-3-4-11(14)12(15)7-10/h2-4,7,9H,1,5-6,8H2,(H,16,18)
    • InChI Key: XKOZQRSHGKYAAM-UHFFFAOYSA-N
    • SMILES: C(NC1CCN(C2=CC=C(Cl)C(Cl)=C2)C1)(=O)C=C

Computed Properties

  • Exact Mass: 284.0483185g/mol
  • Monoisotopic Mass: 284.0483185g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų
  • XLogP3: 3.4

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 504.7±50.0 °C(Predicted)
  • pka: 14.26±0.20(Predicted)

N-1-(3,4-dichlorophenyl)pyrrolidin-3-ylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26583044-1.0g
N-[1-(3,4-dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide
2361806-06-4 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26583044-1g
N-[1-(3,4-dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide
2361806-06-4 90%
1g
$0.0 2023-09-13

Additional information on N-1-(3,4-dichlorophenyl)pyrrolidin-3-ylprop-2-enamide

N-1-(3,4-Dichlorophenyl)pyrrolidin-3-Ylprop-2-enamide (CAS No. 2361806-06-4): A Comprehensive Overview

N-1-(3,4-Dichlorophenyl)pyrrolidin-3-Ylprop-2-enamide, identified by the CAS registry number 2361806-06-4, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a dichlorophenyl group and an enamide functionality. The integration of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.

The molecular structure of N-1-(3,4-dichlorophenyl)pyrrolidin-3-Ylprop-2-enamide is composed of a pyrrolidine ring (a five-membered nitrogen-containing ring) substituted at the 3-position with a propargyl amide group. The dichlorophenyl moiety attached to the nitrogen atom introduces electronic and steric effects that influence the compound's reactivity and stability. Recent studies have highlighted the importance of such structural features in modulating the pharmacokinetic and pharmacodynamic properties of similar compounds.

From a synthetic perspective, the preparation of CAS No. 2361806-06-4 involves multi-step reactions that typically include nucleophilic substitutions, condensations, and deprotection steps. Researchers have explored various methodologies to optimize the synthesis process, focusing on improving yield and purity while minimizing environmental impact. For instance, recent advancements in catalytic asymmetric synthesis have opened new avenues for producing enantiomerically enriched versions of this compound, which are crucial for drug development.

The chemical properties of N-1-(3,4-dichlorophenyl)pyrrolidin-3-Ylprop-2-enamide are heavily influenced by its functional groups. The enamide group contributes to hydrogen bonding capabilities, enhancing solubility in polar solvents. Meanwhile, the dichlorophenyl group introduces hydrophobicity and electronic withdrawing effects, which can modulate reactivity in various chemical transformations. These properties make the compound suitable for applications in medicinal chemistry, particularly as a lead molecule for designing bioactive agents.

Recent research has focused on evaluating the biological activity of CAS No. 2361806-06-4 and its derivatives. Studies have demonstrated potential anti-inflammatory and antioxidant properties, suggesting its role in combating oxidative stress-related diseases. Additionally, preliminary findings indicate that this compound may exhibit selective inhibitory effects on certain enzymes implicated in neurodegenerative disorders. These insights underscore its potential as a therapeutic agent in the treatment of conditions such as Alzheimer's disease or Parkinson's disease.

In terms of industrial applications, N-1-(3,4-dichlorophenyl)pyrrolidin-3-Ylprop-2-enamide has shown promise as an intermediate in the synthesis of more complex molecules with enhanced bioavailability and efficacy. Its ability to undergo further functionalization without compromising stability makes it a valuable building block in drug discovery pipelines.

From an environmental standpoint, understanding the degradation pathways and ecotoxicological impacts of CAS No. 2361806-06-X is essential for sustainable chemical practices. Recent eco-toxicity studies have assessed its potential risks to aquatic life and soil microorganisms under various exposure conditions. These studies aim to provide guidelines for safe handling and disposal practices during large-scale production.

In conclusion, N-CAS No 2361806 represents a versatile compound with multifaceted applications across diverse fields. Its unique chemical structure offers opportunities for innovation in both academic research and industrial development. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of advancements in modern chemistry.

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